12-Tridecen-3-one
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Overview
Description
12-Tridecen-3-one is an organic compound with the molecular formula C13H24O It is a ketone with a long carbon chain and a double bond, making it a member of the alkenones
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Tridecen-3-one can be synthesized through several methods. One common approach involves the oxidation of 12-Tridecen-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation.
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic dehydrogenation of 12-Tridecen-3-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
12-Tridecen-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 12-Tridecen-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 12-Tridecen-3-ol.
Substitution: Various substituted alkenones depending on the nucleophile used.
Scientific Research Applications
12-Tridecen-3-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenones in biological systems.
Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 12-Tridecen-3-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the double bond in the carbon chain can participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
12-Tridecen-2-one: Another alkenone with a similar structure but differing in the position of the carbonyl group.
1-Dodecano: A saturated ketone with a shorter carbon chain.
2-Tridecen-1-ol: An alcohol with a similar carbon chain length but differing in functional groups.
Uniqueness
12-Tridecen-3-one is unique due to its specific position of the carbonyl group and the presence of a double bond. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63618-42-8 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
tridec-12-en-3-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3H,1,4-12H2,2H3 |
InChI Key |
JUUHOWRUIWHFQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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